molecular formula C21H24N4O2S2 B3540212 N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide

Cat. No.: B3540212
M. Wt: 428.6 g/mol
InChI Key: MWUUEISSBOMYLY-UHFFFAOYSA-N
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Description

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide: is a complex organic compound characterized by its unique structure, which includes both carbamothioyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the propanoylcarbamothioyl intermediate: This step involves the reaction of propanoyl chloride with thiourea under basic conditions to form the propanoylcarbamothioyl intermediate.

    Amination of the phenyl ring: The intermediate is then reacted with 4-aminophenyl isothiocyanate to introduce the amino group onto the phenyl ring.

    Coupling with 4-(propan-2-yl)benzoic acid: The final step involves the coupling of the aminated intermediate with 4-(propan-2-yl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide
  • N-({4-[(butanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide

Uniqueness

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-4-18(26)24-20(28)22-16-9-11-17(12-10-16)23-21(29)25-19(27)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H2,22,24,26,28)(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUUEISSBOMYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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